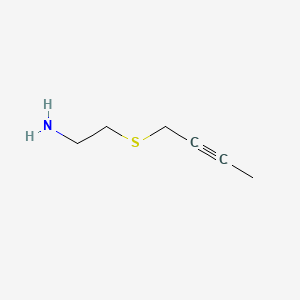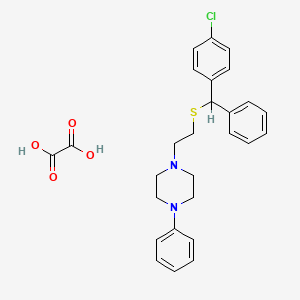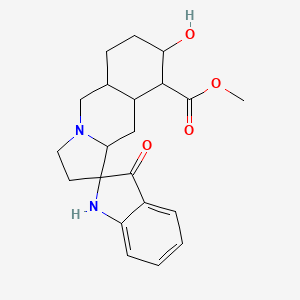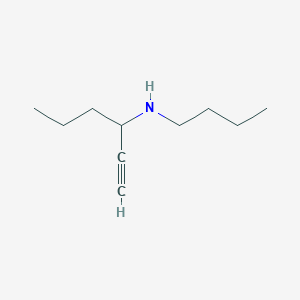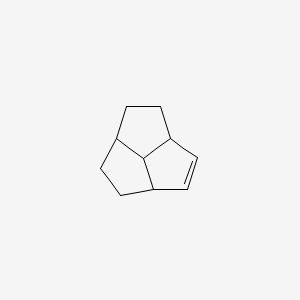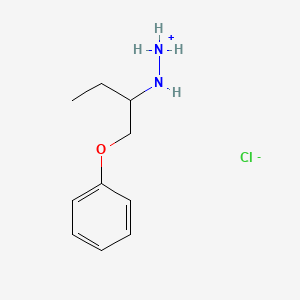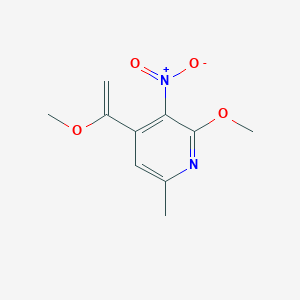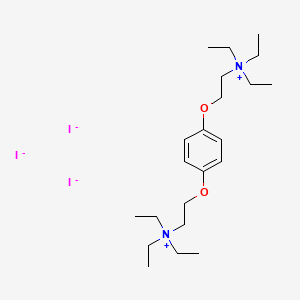
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C16-H30-N2-O2.2I and a molecular weight of 536.28 . This compound is known for its antimicrobial properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell membranes and antimicrobial activity.
Medicine: Investigated for its potential use in antimicrobial treatments and disinfectants.
Industry: Utilized in the production of disinfectants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium, (1,3-phenylenebis(oxyethylene))bis(triethyl-, diiodide): Similar in structure but with a different arrangement of the phenylene group.
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide): Similar but with trimethyl groups instead of triethyl groups.
Uniqueness
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its structure allows for effective interaction with microbial cell membranes, making it a potent antimicrobial agent .
Eigenschaften
CAS-Nummer |
5265-98-5 |
|---|---|
Molekularformel |
C22H42I3N2O2- |
Molekulargewicht |
747.3 g/mol |
IUPAC-Name |
triethyl-[2-[4-[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl]azanium;triiodide |
InChI |
InChI=1S/C22H42N2O2.3HI/c1-7-23(8-2,9-3)17-19-25-21-13-15-22(16-14-21)26-20-18-24(10-4,11-5)12-6;;;/h13-16H,7-12,17-20H2,1-6H3;3*1H/q+2;;;/p-3 |
InChI-Schlüssel |
GHEZLRAEZRLJOX-UHFFFAOYSA-K |
Kanonische SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)OCC[N+](CC)(CC)CC.[I-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




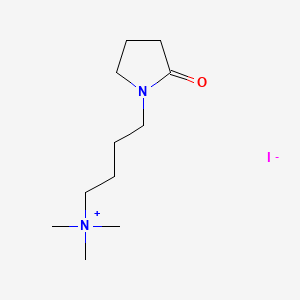
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
